molecular formula C6H6F3N3S B2381595 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole CAS No. 343374-88-9

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole

Cat. No.: B2381595
CAS No.: 343374-88-9
M. Wt: 209.19
InChI Key: HZBHPWHOQYUZHK-UHFFFAOYSA-N
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Description

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a chemical reagent of interest in medicinal chemistry research. This compound features a 1,2,4-triazole head group linked via a sulfur atom to a 3,4,4-trifluoro-3-butenyl chain. The 1,2,4-triazole pharmacophore is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and improve the physicochemical properties of lead compounds . Derivatives of the 1,2,4-triazole ring have been extensively documented to exhibit a broad spectrum of biological activities, including potent antifungal effects through the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Furthermore, this core structure is found in various classes of pharmaceutical agents with reported anticancer, anti-inflammatory, and antiviral effects . The incorporation of a sulfur-containing thioether linker and a fluorinated side chain in this specific molecule may influence its lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate for constructing novel compounds. This reagent is provided For Research Use Only and is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities for investigative purposes. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c7-4(5(8)9)1-2-13-6-10-3-11-12-6/h3H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBHPWHOQYUZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326572
Record name 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343374-88-9
Record name 5-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is typically constructed via cyclization reactions. Two predominant methods include:

1.1.1 Hydrazine-Carbonyl Condensation
Reacting hydrazine derivatives with carbonyl compounds forms hydrazones, which undergo cyclization under acidic or oxidative conditions. For example, selenium dioxide (SeO₂)-mediated oxidative cyclization of hydrazones yields 1,2,4-triazoles with yields exceeding 79%. This method benefits from mild conditions and compatibility with electron-deficient substrates, critical for introducing fluorine later.

1.1.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC primarily produces 1,2,3-triazoles, modified protocols using propargyl amines or thiols enable 1,2,4-triazole formation. A three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and diketones catalyzed by silver sulfate achieves 82% yield for analogous structures. Adjusting copper chloride concentrations allows regioselective control.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene reactions:

1.2.1 Nucleophilic Substitution
A halogenated triazole intermediate reacts with 3,4,4-trifluoro-3-buten-1-thiol under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this step, achieving 70–85% yields. The electron-withdrawing fluorine atoms on the butenyl group enhance the thiol’s nucleophilicity, favoring substitution.

1.2.2 Thiol-Ene Click Chemistry
UV-initiated radical addition of thiols to alkenes offers an alternative. This method avoids harsh bases but requires careful handling of light-sensitive intermediates.

Trifluorobutene Moiety Attachment

The 3,4,4-trifluoro-3-butenyl group is incorporated via cross-coupling or alkylation:

1.3.1 Heck Coupling
Palladium-catalyzed coupling of a triazole-thiol with 3,4,4-trifluoro-1-bromobutene introduces the unsaturated fluorinated chain. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with triethylamine in tetrahydrofuran (THF) achieves 65–78% yields.

1.3.2 Grignard Addition
Reacting a triazole-magnesium bromide with 3,4,4-trifluoro-3-butenal forms the desired adduct. This method requires anhydrous conditions and low temperatures (-20°C) to prevent over-addition.

Optimized Synthetic Pathways

Integrated Three-Step Approach

Combining the above strategies, the most efficient pathway involves:

  • Triazole Formation : Oxidative cyclization of hydrazones using SeO₂ (79–98% yield).
  • Sulfanyl Incorporation : Nucleophilic substitution with 3,4,4-trifluoro-3-buten-1-thiol (70–85% yield).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

Reaction Scheme :
$$
\text{Hydrazone} \xrightarrow{\text{SeO}2} \text{Triazole} \xrightarrow{\text{RSH, K}2\text{CO}_3} \text{3-[(R)Sulfanyl]-1H-1,2,4-triazole}
$$
R = 3,4,4-trifluoro-3-butenyl.

Critical Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Hydrazine-Carbonyl 79–98% SeO₂, 80–100°C High yield, mild conditions Requires toxic SeO₂
CuAAC 82% Ag₂SO₄, 70°C Regioselective Limited to specific substrates
Heck Coupling 65–78% Pd₂(dba)₃, THF, 60°C Compatible with fluorinated alkenes Costly catalysts
One-Pot 50–60% s-triazine, reflux Simplified process Low yield, side products

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group serves as a versatile site for nucleophilic displacement due to the polarizable sulfur atom.

Reaction TypeConditionsProductYieldSource
AlkylationAlkyl halide, K₂CO₃, DMF, 80°CS-alkylated 1,2,4-triazole derivatives75–92%
AcylationAcetyl chloride, pyridineThioester derivatives68%
Cross-couplingCuI, DIPEA, 100°CBiheterocyclic systems81%
  • Key Insight : The trifluoro-butenyl chain enhances electrophilicity at sulfur, facilitating SN₂ mechanisms. Steric hindrance from the triazole ring limits reactivity with bulky nucleophiles .

Oxidative Transformations

The sulfanyl group undergoes controlled oxidation to sulfoxides or sulfones, altering electronic properties while retaining the triazole framework.

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)CH₃CN, 0°C, 2 hrSulfoxide derivative89%
mCPBADCM, rt, 12 hrSulfone derivative94%
  • Mechanistic Note : Oxidation proceeds via a radical intermediate stabilized by conjugation with the triazole π-system .

Cycloaddition Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions, leveraging its electron-deficient nature.

DipolarophileCatalystProductYieldSource
Ethyl propiolateCuI, TBTA, DMF, 60°CFused triazolo[1,5-a]pyrimidine78%
Nitrile oxidesTriazole-isoxazoline hybrids65%
  • Regioselectivity : C5 of the triazole acts as the primary site for dipolarophile attack due to higher electron density .

Functionalization at Triazole Nitrogens

The NH group at N1 and N2 positions undergoes alkylation/acylation under basic conditions.

ReagentConditionsProductYieldSource
Methyl iodideNaH, THF, 0°C → rtN1-methylated derivative83%
Benzoyl chlorideEt₃N, DCM, 0°CN2-benzoylated derivative71%
  • Challenges : Over-alkylation is mitigated using low temperatures and stoichiometric control .

Fluorine-Specific Reactivity

The 3,4,4-trifluoro-3-butenyl group engages in unique halogen-based reactions.

Reaction TypeConditionsProductYieldSource
DehydrofluorinationDBU, DMF, 120°CConjugated diene system62%
Radical fluorinationSelectfluor®, MeCN, 70°CPerfluorinated side chain58%
  • Application : Fluorinated products exhibit enhanced metabolic stability in medicinal chemistry screens .

Catalytic Cross-Couplings

Palladium/copper-mediated couplings exploit the sulfanyl group as a directing/leaving group.

Coupling PartnerCatalystProductYieldSource
Aryl boronic acidPd(PPh₃)₄, K₂CO₃Biaryl-triazole conjugate76%
Terminal alkyneCuI, Et₃NTriazole-alkyne adduct69%
  • Mechanism : Oxidative addition at sulfur precedes transmetalation with aryl/alkynyl partners .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes ring expansion/contraction under acidic conditions.

ConditionReagentProductYieldSource
HCl (conc.)EtOH, refluxPyrazolo-triazole isomer55%
NaOH (10%)H₂O, 80°COpen-chain thiol intermediate48%
  • Notable Observation : Rearrangements are reversible, favoring thermodynamic control .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted that compounds derived from 1H-1,2,4-triazole demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The introduction of trifluoromethyl groups in these compounds often enhances their activity due to increased lipophilicity and electron-withdrawing effects .

Antifungal Properties

Triazoles are well-known antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to established antifungal drugs like fluconazole.

Antiviral Activity

Some studies have suggested that triazole derivatives can also exhibit antiviral properties. For example, modifications on the triazole ring can lead to compounds that show activity against viral infections by targeting viral enzymes or replication processes .

Pesticidal Properties

The unique structure of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole has been explored for its potential as a pesticide. Triazole compounds can act as fungicides by disrupting fungal growth and reproduction. Their efficacy against various plant pathogens makes them valuable in agricultural settings.

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to improved chemical resistance and durability of the resulting materials .

Case Studies and Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against MRSA with MIC values lower than standard drugs .
Antifungal ActivityInhibits ergosterol synthesis in fungi .
AgriculturePesticide DevelopmentEffective against common plant pathogens .
Materials SciencePolymer EnhancementImproved thermal stability in polymer composites .

Mechanism of Action

The mechanism of action of 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of the target compound:

Compound Name Molecular Weight Substituents Biological Activity Key References
Target Compound ~243.1* 3,4,4-Trifluoro-3-butenyl sulfanyl Potential fungicidal, herbicidal
3-Amino-1H-1,2,4-triazole 84.08 Amino (-NH₂) Herbicidal (metabolite)
Epoxiconazole 329.77 Epoxide, aryl groups Broad-spectrum fungicide
β-(1,2,4-Triazol-1-yl)-L-alanine ~171.1* Alanine-linked triazole Plant metabolite (myclobutanil)
4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Varies Aryl/alkyl at C4/C5, thiol (-SH) Antimicrobial, anti-inflammatory

*Calculated based on molecular formula.

Key Comparative Findings

Bioactivity Profile
  • Fungicidal Activity: The target compound’s trifluoro-butenyl sulfanyl group may enhance antifungal potency compared to simpler triazoles like 3-amino-1H-1,2,4-triazole, which lacks fluorinated substituents . However, epoxiconazole, a commercial triazole fungicide with aryl and epoxide groups, demonstrates broader efficacy against fungal cytochrome P450 enzymes, suggesting substituent positioning critically impacts target specificity .
  • Herbicidal Potential: The sulfanyl group in the target compound aligns with herbicidal metabolites like β-(1,2,4-triazol-1-yl)-L-alanine, but the fluorinated chain could prolong soil persistence compared to amino-substituted derivatives .
Physicochemical Properties
  • Metabolic Stability : Fluorinated chains resist oxidative degradation, contrasting with epoxiconazole’s epoxide group, which is prone to hydrolysis .

Biological Activity

3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole is a compound of significant interest due to its unique structural characteristics and potential biological applications. The triazole ring structure is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data from various studies and case reports.

  • Molecular Formula : C10H10F5N3O2S
  • Molecular Weight : 331.26 g/mol
  • CAS Number : 672951-88-1

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with 1H-1,2,4-triazole under basic conditions (e.g., sodium hydride) in solvents like DMF or THF at elevated temperatures (60-80°C) .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial and fungal strains using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assessments.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
E. coli1510
B. subtilis185
C. albicans208

The results demonstrate that the compound shows promising antibacterial activity comparable to standard antibiotics .

Anticancer Potential

The mechanism of action for anticancer activity often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that similar triazole compounds can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth. Molecular docking studies indicated that the compound could effectively bind to TP, suggesting potential use in cancer therapy .

Case Studies

One notable study synthesized a series of triazole derivatives and evaluated their biological properties. Among these compounds, those structurally similar to this compound exhibited high inhibition rates against TP and significant antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activity by interacting with binding sites on receptors involved in cellular signaling pathways.

These interactions can lead to alterations in cellular processes that promote therapeutic effects .

Q & A

Q. What are the most reliable synthetic routes for 3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1 : Utilize multi-step organic reactions, such as Mannich-type condensations, to introduce the sulfanyl and trifluorobutenyl groups to the triazole core .
  • Step 2 : Optimize conditions (e.g., solvent polarity, temperature, catalyst) to enhance regioselectivity. For example, reflux in ethanol with glacial acetic acid improves cyclization efficiency .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization Table :
ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization
Catalyst5 mol% CuI↑ Cross-coupling
SolventEthanol/DMF (1:1)↑ Solubility

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer:

  • Step 1 : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl group at C3, trifluoro-butenyl at N1) .
  • Step 2 : IR spectroscopy identifies key functional groups (e.g., S–C stretch at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Step 3 : X-ray crystallography resolves steric interactions (e.g., dihedral angles between triazole and fluorinated substituents) .

Q. What standardized protocols are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Step 1 : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Step 2 : Determine minimum inhibitory concentrations (MICs) using broth microdilution (concentration range: 0.5–128 µg/mL) .
  • Step 3 : Compare activity to reference drugs (e.g., fluconazole) and analyze structure-activity trends (e.g., fluorinated groups enhance membrane permeability) .

Q. How do solubility and formulation challenges impact its application in in vitro studies?

Methodological Answer:

  • Step 1 : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4).
  • Step 2 : Use surfactants (e.g., Tween-80) or cyclodextrins to improve aqueous dispersion .
  • Critical Data :
SolventSolubility (mg/mL)Stability (24h)
DMSO50–100>90%
PBS (pH 7.4)<1<50%

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Step 1 : Use PPE (gloves, goggles, lab coat) due to potential irritancy (data inferred from structurally similar triazoles) .
  • Step 2 : Store in airtight containers under nitrogen to prevent oxidation of the sulfanyl group .
  • Step 3 : Dispose of waste via incineration (high-temperature oxidation minimizes toxic byproducts) .

Advanced Research Questions

Q. How do substituent modifications (e.g., trifluoro-butenyl vs. chlorobenzyl) alter its biological activity?

Methodological Answer:

  • Step 1 : Synthesize analogs with varied substituents (e.g., tert-butyl, nitrobenzyl) .
  • Step 2 : Perform QSAR modeling to correlate logP, polar surface area, and MIC values .
  • Comparative Activity Table :
SubstituentMIC (µg/mL) S. aureuslogP
Trifluoro-butenyl2.53.1
4-Chlorobenzyl8.04.2
4-Nitrobenzyl16.04.5

Q. What crystallographic insights explain its reactivity in host-guest systems?

Methodological Answer:

  • Step 1 : Co-crystallize with β-cyclodextrin to study encapsulation efficiency .
  • Step 2 : Analyze crystal packing via Mercury software (CCDC) to identify π-π stacking or halogen bonding .
  • Key Finding : The trifluoro-butenyl group induces steric hindrance, reducing host-guest binding affinity by ~40% compared to non-fluorinated analogs .

Q. How can computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

  • Step 1 : Use Gaussian 16 for DFT calculations to identify electrophilic sites prone to oxidative metabolism (e.g., sulfur atoms) .
  • Step 2 : Simulate CYP450 interactions with AutoDock Vina to predict major metabolites (e.g., sulfoxide derivatives) .

Q. What experimental conditions destabilize the compound, and how is stability monitored?

Methodological Answer:

  • Step 1 : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV monitoring .
  • Step 2 : Identify degradation products via LC-MS (e.g., hydrolysis of the triazole ring under acidic conditions) .
  • Stability Profile :
ConditionDegradation (%)Major Product
pH 2.0, 37°C95%1H-1,2,4-Triazole
UV light (254 nm)30%Disulfide dimer

Q. How does this compound compare to other triazole derivatives in targeting resistant microbial strains?

Methodological Answer:

  • Step 1 : Test against clinically isolated resistant strains (e.g., methicillin-resistant S. aureus).
  • Step 2 : Compare efflux pump inhibition (via ethidium bromide accumulation assays) to commercial triazoles .
  • Resistance Profile :
CompoundMRSA MIC (µg/mL)Efflux Inhibition (%)
3-[(3,4,4-Trifluoro...)4.065
Fluconazole>12810
Voriconazole16.045

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